(3S)-3-phenylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362566 | |
| Record name | (3S)-3-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62624-46-8 | |
| Record name | (3S)-3-phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3s 3 Phenylpyrrolidine and Its Chiral Analogs
Strategies for Stereoselective Construction of 3-Phenylpyrrolidine (B1306270) Ring Systems
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For the 3-phenylpyrrolidine core, this involves establishing the absolute configuration at the C3 position and, in substituted analogs, controlling the relative stereochemistry of multiple chiral centers. Methodologies are broadly categorized into asymmetric approaches, which create chirality de novo from achiral or racemic precursors, and diastereoselective approaches, which use existing stereocenters to direct the formation of new ones.
Asymmetric Synthetic Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a diastereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered. wikipedia.org This strategy relies on the auxiliary's steric and electronic properties to create a biased environment, forcing reactions to proceed from a specific face of the molecule.
A typical sequence involves three main steps: covalent attachment of the chiral auxiliary to a prochiral substrate, a diastereoselective reaction to form the new stereocenter, and subsequent removal of the auxiliary. wikipedia.org Common chiral auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and camphorsultam. wikipedia.org For instance, oxazolidinone auxiliaries attached to a substrate as an imide can direct alkylation or aldol (B89426) reactions at the α-position of the carbonyl group. The substituents on the oxazolidinone ring effectively block one face of the corresponding enolate, leading to highly diastereoselective bond formation. wikipedia.org
Enantioselective organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has grown into a major pillar of asymmetric synthesis, complementing metal-based catalysis and biocatalysis. nih.gov Pyrrolidine-based structures, such as diarylprolinol silyl (B83357) ethers, are themselves privileged organocatalysts. nih.gov
A prominent strategy for synthesizing chiral pyrrolidines is the organocatalytic asymmetric Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound. For example, a bifunctional squaramide catalyst can be used in a cascade aza-Michael/Michael reaction between nitroalkenes and tosylaminomethyl enones to produce highly functionalized chiral pyrrolidines. This approach can achieve excellent yields, diastereoselectivities, and enantioselectivities under mild conditions. rsc.org
Another powerful organocatalytic method is the SOMO (Singly Occupied Molecular Orbital) activation strategy. This approach uses an imidazolidinone catalyst and an oxidant to generate a transient enamine radical cation from a β-amino aldehyde. This intermediate can then engage in an enantioselective [3+2] coupling with olefins, such as styrenes, to generate complex pyrrolidine (B122466) structures with high efficiency and enantiocontrol. nih.gov
The following table summarizes the results of an organocatalytic Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using various pyrrolidine-based organocatalysts (OC1-OC11). The best results were achieved with catalyst OC4 in methylcyclohexane at 0 °C. nih.gov
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | OC4 | CH2Cl2 | rt | 45 | 92:8 | 68 |
| 2 | OC4 | Toluene | rt | 48 | 91:9 | 71 |
| 3 | OC4 | Methylcyclohexane | rt | 53 | 92:8 | 75 |
| 4 | OC4 | Methylcyclohexane | 0 | 55 | 93:7 | 81 |
| 5 | OC11 | Methylcyclohexane | 0 | 51 | 92:8 | 78 |
Data sourced from a study on new pyrrolidine-based organocatalysts. nih.gov The reaction was performed with 10 mol% of the catalyst.
Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful methods for enantioselective bond formation. Metals such as palladium, rhodium, copper, and iridium, when complexed with chiral ligands, can catalyze a vast array of transformations.
Palladium-Catalyzed Reactions: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming C-C, C-N, and C-O bonds. nih.govthieme-connect.de In this reaction, a Pd(0) complex reacts with an allylic substrate to form a π-allylpalladium intermediate. A chiral ligand on the palladium complex then directs the enantioselective attack of a nucleophile. nih.gov This strategy has been applied to the synthesis of pyrrolidines, establishing stereocenters with high fidelity. rsc.orgsnnu.edu.cnnih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in asymmetric cycloaddition reactions. For example, Rh(I)-catalyzed [2+2+2] cycloadditions of alkynes and alkenyl isocyanates provide a rapid entry to complex nitrogen heterocycles. nih.gov These methods allow for the assembly of multiple components in a single step, constructing the pyrrolidine ring with concomitant control of stereochemistry. nih.govresearchgate.net
Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly 1,3-dipolar cycloadditions of azomethine ylides, are highly effective for synthesizing enantiomerically enriched pyrrolidines. nih.govrsc.org In a typical reaction, an imine derived from an α-amino acid ester is treated with a copper(I) salt and a chiral phosphine ligand. This generates a chiral metal-ligand complex that reacts with a dipolarophile (e.g., an alkene) to form the pyrrolidine ring with high diastereo- and enantioselectivity. nih.gov A two-step route involving Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination also provides an efficient pathway to α-arylpyrrolidines. nih.gov
The table below shows results for a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition to synthesize a deuterated pyrrolidine derivative, highlighting the high stereoselectivity achievable with this method. nih.gov
| Ligand | Yield (%) | dr (exo/endo) | ee (%) (exo) |
| (R,Rp)-L1 | 82 | >20:1 | 94 |
| (R,Rp)-L2 | 75 | >20:1 | 90 |
| (R,Rp)-L3 | 90 | >20:1 | 97 |
| (R,Rp)-L4 | 85 | >20:1 | 95 |
Data from a study on the synthesis of α-deuterated enantioenriched pyrrolidine derivatives. nih.gov
Diastereoselective Synthesis of Substituted 3-Phenylpyrrolidines
Diastereoselective synthesis is employed when one or more stereocenters are already present in a molecule, and is used to control the formation of a new stereocenter relative to the existing ones. This is crucial for creating substituted 3-phenylpyrrolidines with multiple, well-defined chiral centers.
The control of relative stereochemistry in the synthesis of polysubstituted pyrrolidines is often achieved through cyclization reactions of acyclic precursors that contain the necessary stereochemical information. The stereocenters in the precursor guide the cyclization to favor the formation of one diastereomer over others.
For instance, the synthesis of 2,3-disubstituted pyrrolidines can be achieved with high diastereoselectivity through a copper-catalyzed cyclizative aminoboration of acyclic olefin substrates. nih.gov Similarly, a nitrone/cyclopropane cycloaddition provides a general and diastereoselective route to substituted pyrrolidines. nih.gov
Kinetic versus thermodynamic control can also be a powerful tool. In the synthesis of piperidines, a related six-membered heterocycle, the relative stereochemistry between C-2 and C-3 was controlled by either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control, leading to different diastereomers. nih.gov These principles are directly applicable to the synthesis of substituted 3-phenylpyrrolidines, where the choice of reagents and reaction conditions can dictate the final relative stereochemistry of the substituents on the pyrrolidine ring.
Tandem and Cascade Reaction Sequences
Tandem, domino, or cascade reactions are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. liberty.edu This approach enhances molecular complexity efficiently by minimizing purification steps, reducing waste, and saving time. researchgate.net
In the context of pyrrolidine synthesis, cascade reactions often involve key bond-forming events like cycloadditions or cyclizations. For instance, a one-pot, two-step tandem reaction has been developed for the synthesis of tetrahydropyrrolo[2,1-a]isoquinolines. This process is initiated by the 1,3-dipolar cycloaddition of an isoquinolinium ylide, demonstrating how a cascade sequence can rapidly build complex, fused pyrrolidine systems. researchgate.net Similarly, sequential inter- and intramolecular [3+2] cycloadditions of azomethine ylides have been employed for the one-pot, diastereoselective synthesis of highly condensed heterocyclic systems containing a pyrrolidine ring and up to seven stereocenters. researchgate.net While not always producing simple 3-phenylpyrrolidine, these methodologies exemplify the power of cascade reactions to construct diverse and complex pyrrolidine-containing architectures from simple precursors in a highly convergent manner.
Key Mechanistic Transformations in Phenylpyrrolidine Synthesis
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including the pyrrolidine core. unibo.it This reaction, specifically between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile), has become a cornerstone for the stereocontrolled synthesis of enantioenriched pyrrolidines. acs.orgnih.gov The versatility of this method allows for the creation of multiple stereocenters in a single, atom-economical step. ntnu.no
Catalytic asymmetric versions of this reaction have been extensively developed, employing various metal catalysts and chiral ligands to achieve high levels of diastereo- and enantioselectivity. nih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been shown to produce chiral fluoropyrrolidines with high yields and stereoselectivity. purdue.edu This highlights the reaction's tolerance for less reactive olefins, which has traditionally been a challenge. purdue.edu The reaction can be performed under various conditions, including the use of green solvents like ionic liquids, which can enhance reaction rates and regioselectivity. figshare.com
| Catalyst/Metal | Dipolarophile | Key Features | Yield | Stereoselectivity | Reference |
| Cu(I) / Chiral Ligand | Fluorinated Styrenes | Synthesis of chiral fluoropyrrolidines; tolerates less active olefins. | High | High | purdue.edu |
| Ag₂CO₃ | N-tert-Butanesulfinylazadienes | High regio- and diastereoselectivity for densely substituted pyrrolidines. | 30-83% | Good to Excellent | ntnu.no |
| Yb(OTf)₃ | 1,1-Cyclopropanediesters | Three-component reaction with in situ generated aldimines. | Good | High (favors cis) | nih.gov |
Direct functionalization of otherwise inert C(sp³)–H bonds represents a major advance in synthetic chemistry, offering a more atom-economical route to complex molecules by avoiding pre-functionalization steps. rsc.orgnih.gov In pyrrolidine synthesis, intramolecular C(sp³)–H amination is an attractive strategy for ring formation. nih.govresearchgate.net These reactions can be catalyzed by various transition metals, such as iron, copper, and rhodium, which can mediate the insertion of a nitrene into a C-H bond. researchgate.netrsc.orgnih.gov
Iron dipyrrin complexes, for example, catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. rsc.org Mechanistic studies on copper-catalyzed intramolecular C–H amination of N-fluoride amides have provided insights into the Cu(I)/Cu(II) catalytic cycle involved in forming the pyrrolidine ring. nih.gov Furthermore, biocatalysis is an emerging frontier in this area. Directed evolution of cytochrome P411 enzymes has yielded variants that can catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to produce chiral pyrrolidines with excellent enantioselectivity (up to 99:1 er) and good yields. purdue.edudurham.ac.uk
| Catalyst System | Substrate | Key Transformation | Yield | Stereoselectivity | Reference |
| Iron Dipyrrin Complex | Aliphatic Azides | Diastereoselective C-H amination for 2,5-disubstituted pyrrolidines. | - | 3.9:1 syn:anti | rsc.org |
| [TpˣCuL] Complexes | N-Fluoride Amides | Intramolecular C-H amination. | - | - | nih.gov |
| Engineered P411 Enzyme | Organic Azides | Biocatalytic intramolecular alkyl nitrene C(sp³)–H insertion. | Up to 74% | Up to 99:1 er | purdue.edudurham.ac.uk |
Nitrile anion cyclization provides a practical and highly efficient pathway for the enantioselective synthesis of substituted pyrrolidines. This strategy involves the intramolecular cyclization of a nitrile-stabilized carbanion onto an electrophilic center, effectively forming the pyrrolidine ring.
A notable application of this method is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. The key step is a 5-exo-tet cyclization of a nitrile anion, which proceeds with clean inversion of configuration at the C-4 center to afford a 1,3,4-trisubstituted chiral pyrrolidine in high yield and excellent enantiomeric excess (94-99% ee). The process has been optimized to be chromatography-free, making it suitable for larger-scale synthesis. The choice of the activating group for the nitrile and the base for anion formation are critical; studies have identified diethyl chlorophosphate and lithium hexamethyldisilazide as an optimal combination. This methodology has proven effective for substrates with both electron-neutral and electron-rich phenyl groups.
| Substrate | Base / Activating Group | Key Features | Yield (Cyclization Step) | Enantiomeric Excess | Reference |
| N-(2-chloro-1-arylethyl)-N-(tert-butyl)-3-aminopropanenitrile | LiHMDS / Diethyl chlorophosphate | 5-exo-tet cyclization; clean inversion at C-4; chromatography-free process. | >95% | 94-99% |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For pyrrolidine chemistry, the α-arylation of N-Boc-pyrrolidine is a highly convergent method for synthesizing 2-arylpyrrolidines. researchgate.net This methodology typically involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by transmetalation with a zinc salt to generate a configurationally stable organozinc reagent. This intermediate then undergoes a Negishi coupling with various aryl halides, catalyzed by a palladium complex, to furnish the 2-aryl-N-Boc-pyrrolidine product with consistently high enantiomeric ratios (typically 96:4 er).
While many methods focus on the α-position (C2), palladium catalysis has also been successfully applied to synthesize 3-aryl pyrrolidines. A broad-scope palladium-catalyzed pyrroline hydroarylation process directly yields 3-aryl pyrrolidines from N-alkyl pyrrolines and arylating agents. rsc.org This reaction is significant as it provides direct access to a structural class with diverse biological activities. rsc.org Additionally, sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines using arylboronic acids offers another route to 2-aryl-3-pyrrolines, which can be further transformed into various polysubstituted pyrrolidines.
| Reaction Type | Pyrrolidine Substrate | Arylating Agent | Catalyst System | Key Features | Reference |
| Negishi Coupling | N-Boc-pyrrolidine | Aryl Bromides | Pd(OAc)₂ / tBu₃P-HBF₄ | Enantioselective deprotonation with (-)-sparteine; forms 2-arylpyrrolidines. | |
| Hydroarylation | N-Alkyl Pyrrolines | Aryl Halides | Palladium Catalyst | Direct synthesis of 3-aryl pyrrolidines. | rsc.org |
| C-H Arylation | N-Thioacyl-3-pyrrolines | Arylboronic Acids | Palladium Catalyst | Sulfur-directed arylation at the α-position. |
Process Intensification and Scale-Up Methodologies
Translating complex synthetic routes from the laboratory bench to industrial production requires robust and scalable methodologies. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov
Continuous flow protocols have been successfully developed for the rapid and scalable synthesis of chiral pyrrolidines. One such protocol allows for the highly diastereoselective synthesis of various functionalized α-chiral pyrrolidines with residence times as short as 150 seconds. This method was demonstrated on a gram-scale, with a self-designed microfluidic reactor achieving a throughput of 7.45 g/h, indicating strong potential for large-scale applications. The use of technologies like Taylor Vortex photoreactors can further enhance mass transfer and enable the telescoping of reaction steps, allowing for kilogram-scale production without the need to isolate intermediates. These flow chemistry approaches not only accelerate the synthesis but also allow for seamless integration of reaction, purification, and analysis, paving the way for automated and more efficient manufacturing of (3S)-3-phenylpyrrolidine and its valuable analogs.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chiral molecules, offering significant advantages over traditional batch processing. nih.govpurdue.edu By conducting reactions in a continuously flowing stream through a reactor, this methodology provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety and scalability. nih.govpurdue.edu
A notable application of this technique is the highly diastereoselective continuous flow protocol developed for the creation of an α-chiral pyrrolidine library. rsc.org This method yields various functionalized pyrrolidines with high efficiency and stereocontrol. rsc.org The process is remarkably rapid, affording products in high yields in as little as 150 seconds. rsc.org The scalability of this flow procedure has been demonstrated through the gram-scale preparation of a key intermediate for a κ-opioid receptor antagonist, achieving a throughput of 7.45 g/h in a specially designed microfluidic reactor. rsc.org This highlights the potential of continuous flow methods for large-scale applications, providing a cost-effective and scalable route to chiral α-substituted pyrrolidines. rsc.org
| Parameter | Value/Observation |
|---|---|
| Reaction Time | As low as 150 seconds |
| Yields | Up to 87% |
| Stereocontrol | Superior diastereocontrol |
| Scalability (Throughput) | 7.45 g/h demonstrated |
| Key Advantage | Rapid, cost-efficient, and scalable access to a library of compounds |
Implementation of Automated Synthesis Platforms
The integration of automation into chemical synthesis has revolutionized the discovery and optimization of complex molecules. Automated platforms are increasingly valuable tools in organic synthesis, capable of generating large amounts of data in short periods, which is essential for optimization and the creation of molecular libraries. nih.gov
These platforms are particularly effective when combined with continuous flow systems. For instance, an automated electrochemical flow platform has been designed for operator-free data generation. nih.gov This system uses slug-based reaction mixtures for low material consumption and has been successfully applied to library synthesis and reaction optimization through Design of Experiments (DoE). nih.gov Another powerful approach combines High-Throughput Experimentation (HTE) with advanced analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). purdue.edu This combination allows for the rapid screening of novel reaction conditions; for example, 384 unique reaction conditions can be explored in approximately 7 minutes. purdue.edu Such automated processes enable the efficient synthesis of complex molecules without the need to isolate intermediates, significantly accelerating the development timeline. researchgate.net
| Platform Feature | Description | Primary Application | Reference |
|---|---|---|---|
| Automated Electrochemical Flow | Slug-based, single-pass flow system for low material consumption and precise parameter control. | Library synthesis and Design of Experiments (DoE) optimization. | nih.gov |
| High-Throughput Experimentation (HTE) with DESI-MS | Enables rapid discovery and optimization of reaction conditions by exploring many variables simultaneously. | Rapid reaction screening and optimization. | purdue.edu |
| Automated Continuous Flow Microreactor Assembly | Performs sequential reactions (e.g., heterocycle formation, multicomponent reactions) without isolating intermediates. | Efficient synthesis of highly functionalized small molecules. | researchgate.net |
Development of Practical Large-Scale Preparative Routes
Transitioning a synthetic route from the laboratory to industrial-scale production presents numerous challenges, including scalability, cost-effectiveness, and operational simplicity. acs.orgnih.gov For chiral pyrrolidines, developing practical, large-scale preparative routes is crucial for their application in pharmaceuticals.
One successful strategy involves a "chiral-pool" approach, starting from an inexpensive and commercially available material like an L-proline derivative to introduce the required chirality. acs.org This method was effectively used in the large-scale synthesis of a glucokinase activator featuring a chiral thiophenyl-pyrrolidine scaffold, ultimately producing 54.6 kg of the target compound with high chemical and optical purity. acs.org This second-generation synthesis was operationally simple and avoided the need for purification by column chromatography, overcoming the low yield (2%) and multistep (15 steps) nature of the initial medicinal chemistry route. acs.org
| Approach | Key Characteristics | Advantages for Large-Scale Synthesis | Reference |
|---|---|---|---|
| Chiral-Pool Synthesis | Utilizes readily available chiral starting materials (e.g., L-proline derivatives). | Cost-effective, introduces chirality early, avoids complex asymmetric steps. | acs.org |
| Process Optimization & Redesign | Focuses on reducing step count, eliminating chromatographic purification, and improving overall yield. | Increases efficiency, reduces cost and waste, improves operational simplicity. | acs.orgnih.gov |
| Scalable Batch Synthesis | Development of robust reaction sequences that can be performed on a large (e.g., 100 g) scale. | Ensures procedures are viable for producing significant quantities of material. | acs.org |
| Continuous Flow Manufacturing | Utilizes flow reactors for production, offering better control and safety. | Highly scalable, improved safety, potential for higher throughput and consistency. | rsc.org |
Stereochemical and Conformational Analysis of 3s 3 Phenylpyrrolidine Architectures
Determination of Absolute Configuration and Enantiomeric Purity
The unambiguous assignment of the absolute configuration and the quantification of enantiomeric purity are fundamental for the characterization of chiral molecules like (3S)-3-phenylpyrrolidine. A combination of chromatographic, spectroscopic, and crystallographic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is a primary method for both the analytical determination of enantiomeric excess (ee) and the preparative resolution of racemic mixtures of 3-phenylpyrrolidine (B1306270) derivatives. marquette.eduwhiterose.ac.ukresearchgate.net Polysaccharide-based columns, such as those with Chiralcel® branding, are frequently used. marquette.edunih.gov The separation mechanism relies on the differential diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase. The enantiomeric purity of separated fractions is often confirmed by analytical chiral HPLC. marquette.edu
Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool. researchgate.net The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can convert the enantiomers into a mixture of diastereomers with distinguishable NMR spectra. researchgate.net Alternatively, chiral solvating agents (CSAs), like (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to induce chemical shift non-equivalence between enantiomers in the NMR spectrum through the formation of transient diastereomeric complexes. researchgate.net
Electronic Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides information about the stereochemistry of a molecule. In conjunction with computational predictions, CD spectra can be used to assign the absolute configuration. marquette.eduscribd.com
Ultimately, single-crystal X-ray diffraction provides the most definitive determination of absolute configuration. nih.gov By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms in space can be established. The anomalous dispersion effect, particularly when using specific radiation sources like Cu Kα, allows for the unambiguous assignment of the absolute stereochemistry, often reported using the Flack parameter. marquette.eduacs.orgacs.org
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
| 3-Ethyl-3-phenylpyrrolidin-2-one | Chiralcel OJ-H | Hexanes/Acetone (2:1) | - | marquette.edu |
| 3-Methyl-3-phenylpyrrolidine-2,5-dione | Chiralcel OJ | MeOH/H₂O gradients | - | nih.gov |
| (2R,3R,4R,5R)-tert-Butyl 4-benzoyl-5-(4-chlorophenyl)-4-fluoro-3-phenylpyrrolidine-2-carboxylate | - | EtOH/DCM (1:2) | - | sci-hub.se |
| Methyl (2R, 4S, 5R)-4-(4-chlorophenyl)-3,3-difluoro-5-(3-fluorophenyl)pyrrolidine-2-carboxylate | Chiralcel OD-3 | isopropanol/hexane (25/75) | UV (220 nm) | rsc.org |
Investigation of Pyrrolidine (B122466) Ring Conformational Preferences and Dynamics
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The nature and position of substituents dramatically influence this equilibrium.
Analysis of Ring Puckering Modes (e.g., Exo/Endo Isomerism)
The puckering of the pyrrolidine ring can be described by two principal conformations: the "envelope" (or Cₛ) form, where one atom is out of the plane of the other four, and the "twist" (or C₂) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. researchgate.netresearchgate.net In substituted pyrrolidines, such as proline analogues, these are often referred to as Cγ-exo and Cγ-endo puckers, depending on the displacement of the Cγ (C4) atom relative to the carboxyl group. csic.esfrontiersin.org Studies on proline-containing peptides show that while trans-proline residues are evenly distributed between puckered forms, cis-proline residues strongly favor a "DOWN" pucker. nih.gov The pyrrolidine ring in this compound derivatives is expected to exhibit similar dynamic behavior, existing in a twisted or envelope conformation. researchgate.net
Intramolecular Interactions and Hydrogen Bonding Contributions to Conformation
The conformation of this compound is stabilized by a network of intramolecular interactions. In the gas phase, spectroscopic studies combined with computational modeling have identified strong stabilizing interactions that dictate the preferred conformation. latrobe.edu.au In derivatives containing additional functional groups, such as hydroxyl or amide moieties, intramolecular hydrogen bonding can play a decisive role in locking the molecule into a specific conformation. ontosight.ai These non-covalent interactions, including van der Waals forces and potential C-H···π interactions involving the phenyl ring, contribute to the relative energies of the different conformers and influence the dynamic equilibrium of the pyrrolidine ring.
Computational Modeling of Conformational Landscapes
Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine the geometries and relative energies of different conformers. nih.govresearchgate.netx-mol.com
By performing Potential Energy Surface (PES) scans, researchers can systematically investigate the energy changes associated with the rotation around key single bonds, such as the bond connecting the phenyl ring to the pyrrolidine core. nih.govscispace.com These scans help to identify the global and local energy minima, which correspond to the most stable conformers, and the transition states that separate them. scispace.com The results from these calculations can be used to interpret experimental data from techniques like NMR and IR spectroscopy and to understand the factors governing conformational preference, such as steric hindrance and electronic effects. latrobe.edu.auresearchgate.net
| Compound Class | Computational Method | Basis Set | Purpose | Reference |
| Phenylpyrrolidine derivative | DFT, PES Scan | 6-31G(d,p) | Determine most stable conformer | nih.gov |
| Phenylpyrrolidine-2,5-dione | DFT | 6-311G(d,p) | Conformational analysis, PES scan of phenyl group rotation | scispace.com |
| Phenylpyrrolidine-2,5-dione | DFT | - | Analyze structural, spectroscopic, and electronic properties | researchgate.net |
| Cycloalkylbenzene analogues | Computational Modelling | - | Investigate conformational preferences and intramolecular interactions | latrobe.edu.au |
Crystallographic Investigations and Solid-State Supramolecular Organization
X-ray crystallography offers a definitive snapshot of the molecular structure in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. southampton.ac.ukbioscience.fi Studies on various 3-phenylpyrrolidine derivatives have revealed detailed insights into their three-dimensional structure and intermolecular packing. marquette.eduresearchgate.netrsc.org
In the crystalline state, the pyrrolidine ring typically adopts an envelope or a slightly distorted twist conformation. researchgate.netresearchgate.net The packing of molecules within the crystal lattice is governed by a variety of intermolecular interactions. In derivatives containing hydrogen bond donors (like N-H) and acceptors (like C=O), hydrogen bonds are the primary organizing force, leading to the formation of well-defined supramolecular architectures such as chains, ribbons, or hexameric assemblies. marquette.eduresearchgate.netrsc.org Weaker interactions, including C-H···O and C-H···π bonds, as well as carbonyl-carbonyl interactions, also play a significant role in stabilizing the crystal structure. researchgate.netrsc.org The interplay of these forces can give rise to polymorphism, where a compound can exist in multiple crystalline forms with different packing arrangements and physical properties. acs.orgrsc.org
| Compound | Space Group | Unit Cell Parameters | Pyrrolidine Conformation | Key Supramolecular Interactions | Reference |
| 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione | C2/c | a=19.46Å, b=10.96Å, c=11.11Å, β=107.8° | Envelope | C-H···O bonds, carbonyl-carbonyl interactions | researchgate.net |
| rac-3-phenylpyrrolidine-2,5-dione (Polymorph I) | Pna2₁ | a=10.74Å, b=15.22Å, c=5.32Å | - | N-H···O bonds | rsc.org |
| rac-3-phenylpyrrolidine-2,5-dione (Polymorph II) | P2₁/c | a=10.87Å, b=10.32Å, c=15.65Å, β=93.6° | - | N-H···O bonds, C-H···O bonds | rsc.org |
| rac-3-phenylpyrrolidine-2,5-dione (Polymorph III) | P-1 | a=10.91Å, b=11.10Å, c=13.62Å, α=95.1°, β=109.1°, γ=99.1° | - | N-H···O bonds, C-H···O bonds, edge-to-face aromatic interactions | rsc.org |
Applications in Medicinal Chemistry and Drug Discovery
(3S)-3-Phenylpyrrolidine as a Privileged Chiral Scaffold for Bioactive Compounds
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common feature in many natural products and synthetic drugs. d-nb.inforesearchgate.net The introduction of a phenyl group at the 3-position, and specifically the (3S)-stereoisomer, confers a unique combination of lipophilicity and conformational rigidity. This makes this compound a "privileged chiral scaffold," a term used to describe molecular frameworks that are able to bind to multiple, unrelated classes of protein targets.
The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. d-nb.inforesearchgate.net This three-dimensionality is crucial for establishing specific and high-affinity interactions with the chiral binding pockets of biological macromolecules like enzymes and receptors. d-nb.inforesearchgate.net The (S)-configuration at the C3 position is often critical for biological activity, as the opposite (R)-enantiomer may exhibit significantly different or even no activity.
The versatility of the this compound scaffold is further enhanced by the ability to functionalize both the nitrogen atom and other positions on the pyrrolidine ring. This allows for the systematic modification of the molecule's physicochemical properties, such as solubility and membrane permeability, which are key determinants of a drug's pharmacokinetic profile. d-nb.info
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogs, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties for various therapeutic targets. researchgate.netnih.gov
Elucidation of Stereoselectivity in Biological Activity
The stereochemistry of the 3-phenylpyrrolidine (B1306270) core is a critical determinant of its biological activity. The specific spatial arrangement of the phenyl group in the (3S)-enantiomer often leads to a more favorable binding interaction with its biological target compared to the (3R)-enantiomer. This stereoselectivity is a direct consequence of the chiral nature of protein binding sites, which can differentiate between enantiomers, leading to one being significantly more active than the other. d-nb.inforesearchgate.net
For instance, in the development of dopamine (B1211576) receptor modulators, the stereochemistry at the C3 position of the pyrrolidine ring has been shown to be crucial for affinity and functional activity. bohrium.com Similarly, studies on anticonvulsant agents have revealed that the conformation of the pyrrolidine ring, influenced by the stereochemistry of its substituents, is directly linked to their pharmacological properties. uj.edu.pl
Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity
Modifications to the substituents on both the phenyl ring and the pyrrolidine nitrogen have a profound impact on the pharmacological profile of this compound derivatives. These modifications can influence the molecule's binding affinity, functional activity (agonist, antagonist, or modulator), and selectivity for a particular receptor subtype. ptfarm.pl
In the context of anticonvulsant research, the presence and position of substituents on the N-aryl moiety of 3-phenylpyrrolidine-2,5-diones have been shown to be essential for their activity. For example, compounds with a methyl group at the 2 or 4-position of the 1-phenyl ring exhibited potent activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. uj.edu.pl Furthermore, the introduction of electron-withdrawing groups on the 3-phenyl ring was found to be closely linked to anticonvulsant activity in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones. ptfarm.plresearchgate.net
The following table summarizes the impact of various substituents on the anticonvulsant activity of some 3-phenylpyrrolidine-2,5-dione (B1268348) derivatives:
| Compound | N-Aryl Substituent | 3-Phenyl Substituent | Anticonvulsant Activity (MES Test) |
| I | 2-methylphenyl | Phenyl | Active |
| III | 4-methylphenyl | 3-fluorophenyl | Active at 300 mg/kg |
| VI | 2-methylphenyl | 3-bromophenyl | Potent, active at 30, 100, and 300 mg/kg |
| VII | 4-methylphenyl | 3-bromophenyl | Active |
| IV | 2-methylphenyl | 3-chlorophenyl | Inactive |
| V | 2-methylphenyl | 4-chlorophenyl | Inactive |
Targeted Therapeutic Areas and Biological Activities of Phenylpyrrolidine Derivatives
The versatility of the this compound scaffold has led to its exploration in a variety of therapeutic areas, with a particular focus on disorders of the central nervous system and conditions involving inflammation and oxidative stress.
Agents for Neurological Disorders (e.g., Anticonvulsants, Dopamine Receptor Modulators, Catecholamine Transmission Enhancers)
The 3-phenylpyrrolidine framework is a key component in many compounds designed to treat neurological disorders.
Anticonvulsants: A significant body of research has focused on the synthesis and evaluation of 3-phenylpyrrolidine-2,5-dione derivatives as anticonvulsant agents. uj.edu.plptfarm.pluj.edu.pl These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. uj.edu.pluj.edu.pl The mechanism of action is often related to the modulation of ion channels or neurotransmitter systems involved in seizure generation and propagation.
Dopamine Receptor Modulators: Derivatives of this compound have been investigated as modulators of dopamine receptors, which are implicated in a range of neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. bohrium.com For example, IRL790, a novel compound, acts as a dopamine transmission modulator and is being developed for the treatment of motor and psychiatric complications in Parkinson's disease. bohrium.com It exhibits a preference for the D3 subtype of dopamine receptors. researchgate.net
Catecholamine Transmission Enhancers: The compound (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752), also known as pirepemat, is a novel catecholamine transmission-enhancing agent. researchgate.netconsensus.app It has been shown to dose-dependently enhance cortical catecholamine output and is being investigated for its potential to treat cognitive and motor deficits in conditions like Parkinson's disease. researchgate.netconsensus.app In vivo studies have demonstrated its ability to normalize tetrabenazine-induced hypoactivity and its pro-cognitive effects in novel object recognition and reversal learning tests. consensus.app
The table below highlights some key findings for IRL752:
| Feature | Observation |
| Behavioral Effects | Normalizes tetrabenazine-induced hypoactivity. consensus.app |
| Neurochemical Effects | Enhances cortical catecholamine dialysate output to 600%–750% above baseline. consensus.app |
| Increases cortical and hippocampal acetylcholine (B1216132) to ~250% and 190% above baseline, respectively. consensus.app | |
| Cognitive Effects | Pro-cognitive in novel object recognition and reversal learning tests. consensus.app |
| Proposed Mechanism | Antagonism of 5-hydroxytryptamine 7 (5-HT7) receptors and α2(C)-adrenoceptors. consensus.app |
Anti-Inflammatory and Antioxidant Agents
Recent research has also explored the potential of 3-phenylpyrrolidine derivatives as anti-inflammatory and antioxidant agents. Inflammation and oxidative stress are implicated in a wide range of diseases, from neurodegenerative disorders to cardiovascular disease and cancer.
One study reported the synthesis of diphenylamine-pyrrolidin-2-one-hydrazone derivatives and their evaluation as potential anticancer and antioxidant agents. mdpi.com One of the synthesized compounds, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, exhibited antioxidant activity 1.2 times higher than that of protocatechuic acid in the FRAP assay. mdpi.comresearchgate.net
Another study investigated new succinic and maleic derivatives from the fruiting body of Antrodia camphorata, which included pyrrolidine-2,5-dione structures. Some of these compounds were found to suppress IL-6 production in LPS-stimulated macrophage cells, suggesting potential anti-inflammatory effects. researchgate.net
Antimicrobial and Antiparasitic Agents
The unique stereochemistry of the phenylpyrrolidine ring has been exploited in the development of potent agents against challenging pathogens, including parasites and mycobacteria.
A notable application is in the fight against visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania species. nih.govucsf.edu Researchers have developed a preclinical drug candidate, GSK3494245, which features a pyrrolidine-1-carboxamide (B1295368) moiety. nih.govemdataresource.org This compound series emerged from the optimization of initial hits identified in a screen against the related parasite Trypanosoma cruzi. ucsf.edu The resulting compound demonstrates potent and cidal activity against various clinically relevant Leishmania donovani and Leishmania infantum isolates. nih.govucsf.edu Detailed studies have confirmed that its mechanism of action involves the inhibition of the chymotrypsin-like activity of the L. donovani proteasome. nih.gov Specifically, it targets the β5 subunit of the parasite's proteasome, a mechanism validated through advanced structural biology techniques. nih.govucsf.edu
In the field of antimycobacterial agents, the phenylpyrrolidine scaffold has been utilized in computational drug design studies. For instance, in the process of identifying novel inhibitors for Mycobacterium tuberculosis, a molecular docking study was performed using a known protein structure (PDB ID: 2H7I) that contains a co-crystallized N-(3-cyanophenyl)pyrrolidine-3-carboxamide ligand. acs.org This demonstrates the value of the pyrrolidine scaffold as a reference for designing new compounds targeting mycobacterial enzymes. acs.org Further research has explored 5-oxopyrrolidine derivatives, which have shown promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov One such derivative, bearing a 5-nitrothiophene substituent, was highlighted for its selective and potent effects. nih.gov
Enzyme Modulators and Receptor Ligands
The phenylpyrrolidine core is integral to the design of molecules that modulate the activity of key enzymes and receptors involved in human diseases, such as cancer and autoimmune disorders.
RORγt Inverse Agonists: The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) is a critical transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases through the production of IL-17. nih.govpatsnap.com Several series of potent RORγt inverse agonists incorporating a phenylpyrrolidine scaffold have been developed. In one series, a cis-3,4-diphenylpyrrolidine scaffold was designed based on the binding conformation of a previously reported inhibitor. nih.gov This led to the identification of a piperidinyl carboxamide compound that was highly potent in an inverse agonist assay (EC₅₀ of 61 nM) and selective against other nuclear receptors. nih.gov Another study focused on phenyl (3-phenylpyrrolidin-3-yl)sulfone analogues, which were discovered using structure-based design. patsnap.com Optimization of this series resulted in a compound that displayed excellent selectivity and favorable pharmacokinetic properties. patsnap.com
EGFR Kinase Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. researchgate.net The phenylpyrrolidine scaffold has been incorporated into potential EGFR kinase inhibitors. For example, a patent describes aminoheteroaryl compounds for protein kinase inhibition, including a molecule with a (3S)-3-aminopyrrolidine-1-carboxamide core structure linked to a phenyl group. google.com Derivatives such as 3-phenylpyrrolidine-2,5-diones have also been investigated in the context of developing novel anticancer agents targeting EGFR. windows.net
| Compound Class | Target | Key Finding | Reference |
|---|---|---|---|
| cis-3,4-Diphenylpyrrolidines | RORγt | Identified a potent inverse agonist with an EC₅₀ of 61 nM. | nih.gov |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | RORγt | Developed selective, orally active inverse agonists through structure-based design. | patsnap.com |
| Aminoheteroaryl Pyrrolidines | Protein Kinases (EGFR) | Patented as potential kinase inhibitors for therapeutic use. | google.com |
Rational Drug Design Approaches Employing the Phenylpyrrolidine Moiety
The development of this compound-based therapeutic candidates heavily relies on modern rational drug design strategies, including structure-based, ligand-based, and computational approaches.
Structure-Based Drug Design and Molecular Docking
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. For phenylpyrrolidine-containing agents, this approach has been particularly fruitful.
In the development of proteasome inhibitors for visceral leishmaniasis, high-resolution cryogenic electron microscopy (cryo-EM) structures of the Leishmania proteasome were determined, both in its unbound state and in complex with an inhibitor. nih.govucsf.edu These structures revealed a novel, induced-fit inhibitor binding site between the β4 and β5 subunits of the proteasome, which is not present in the human equivalent, thereby providing a basis for selectivity. nih.govresearchgate.net Molecular docking studies using these structural models were crucial for understanding structure-activity relationships (SAR) and guiding the optimization of the chemical series. researchgate.net
Similarly, the design of RORγt inverse agonists was significantly advanced by SBDD. An X-ray co-crystal structure of an early lead compound bound to the RORγt ligand-binding domain (LBD) illuminated the precise binding mode. nih.gov It showed how the diphenylpyrrolidine core orients the key interacting groups within the receptor's pocket. nih.govnih.gov This structural insight enabled the rational design of subsequent generations of inhibitors with improved potency and selectivity. nih.govnih.gov Molecular docking has also been a key tool in exploring potential inhibitors for other targets, such as the design of antimycobacterial agents based on known ligand-protein complexes. acs.org
Ligand-Based Drug Design and Scaffold-Hopping Strategies
In the absence of a high-resolution target structure, ligand-based drug design (LBDD) methods are employed, using information from known active molecules to guide discovery. nih.gov Scaffold hopping is a powerful LBDD strategy that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. d-nb.info
This strategy was central to the discovery of the preclinical candidate for visceral leishmaniasis, GSK3494245. researchgate.netacs.org The program started with a hit compound that had efficacy but also poor solubility and genotoxicity concerns. researchgate.net A scaffold-hopping exercise was undertaken to identify new core structures that retained the essential pharmacophoric features for proteasome inhibition while improving physicochemical properties. acs.org This led to the evaluation of multiple heterocyclic scaffolds, ultimately identifying an imidazo[1,2-a]pyrimidine (B1208166) core that, when combined with the phenylpyrrolidine-carboxamide moiety, yielded a potent and safer preclinical candidate. researchgate.netacs.org
Scaffold hopping has also been applied to identify novel RORγt modulators. acs.org By creating a 3D pharmacophore hypothesis based on a known allosteric modulator, researchers were able to screen virtual libraries and identify new chemotypes, demonstrating the utility of this approach in finding structurally novel compounds. acs.org
Application of Computational Studies in Lead Optimization
Computational chemistry plays a vital role throughout the drug discovery pipeline, particularly in the lead optimization phase. mdpi.comfrontiersin.org For compounds containing the this compound scaffold, computational tools have been indispensable for refining potency, selectivity, and pharmacokinetic profiles.
During the optimization of proteasome inhibitors for leishmaniasis, computational modeling was used to understand why certain scaffolds were more effective than others. researchgate.net By modeling different scaffolds into the cryo-EM structure of the Leishmania proteasome, researchers could rationalize the observed SAR and prioritize the synthesis of more promising analogues. researchgate.net
Roles in Asymmetric Catalysis and Chiral Ligand Development
(3S)-3-Phenylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereoselective transformation is complete, the auxiliary is cleaved from the product, having fulfilled its role of inducing asymmetry. numberanalytics.com This strategy is fundamental in modern organic synthesis for producing enantiomerically pure compounds. numberanalytics.com
Derivatives of the this compound scaffold are utilized as effective chiral auxiliaries. The inherent chirality of the (S)-3-phenylpyrrolidine starting material is leveraged to control the formation of new stereocenters. For instance, chiral pyrrolidinone derivatives, which can be accessed from precursors like 3-phenylpyrrolidine (B1306270), have been employed in diastereoselective Michael reactions. researchgate.net The phenyl group and the rigid pyrrolidine (B122466) ring create a defined chiral space that forces reactions to proceed with a specific stereochemical preference. While many methods exist for synthesizing chiral pyrrolidines, the use of derivatives as chiral auxiliaries remains a key application. whiterose.ac.uk
Common types of chiral auxiliaries include oxazolidinones and camphor-derived structures, but pyrrolidine-based systems offer unique advantages in terms of structural modularity and effectiveness. numberanalytics.com The successful application of these auxiliaries is evident in the synthesis of complex molecules where precise stereochemical control is paramount. numberanalytics.com
Design and Application of Pyrrolidine-Based Chiral Ligands for Asymmetric Transformations
The pyrrolidine ring is a privileged motif in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. beilstein-journals.orgd-nb.info Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, which is critical for effective stereochemical communication between the catalyst and the substrate. d-nb.inforesearchgate.net The development of ligands based on the pyrrolidine scaffold is a significant area of research, with a focus on creating modular and tunable systems for a wide range of chemical transformations. beilstein-journals.orgresearchgate.net this compound serves as an excellent starting point for synthesizing these ligands, providing a reliable and enantiomerically pure backbone.
Phosphoramidites have emerged as a highly versatile and privileged class of monodentate chiral ligands in asymmetric catalysis. nih.gov Their modular structure allows for the creation of extensive ligand libraries and facilitates fine-tuning for specific catalytic processes, including carbon-carbon and carbon-heteroatom bond formations. nih.gov The combination of a phosphorus atom's coordinating properties with other donor atoms is particularly effective for asymmetric catalysis. ua.es
Chiral phosphine-phosphoramidite ligands, which combine the features of both phosphines and phosphoramidites, have proven to be highly effective in a variety of reactions. dicp.ac.cnsioc-journal.cn These hybrid ligands are often easily accessible, modular, and stable, making them attractive for industrial applications. sioc-journal.cn For example, unsymmetrical hybrid chiral ferrocenylphosphine-phosphoramidite ligands have been successfully used in the iridium-catalyzed asymmetric hydrogenation of α-imino esters to produce optically active α-aryl glycines with high enantioselectivity (up to 96% ee). acs.org The modification of the BINOL-derived phosphoramidite (B1245037) backbone has also been shown to be a powerful strategy for tuning the electronic properties of the catalyst, leading to improved enantioselectivity in palladium-catalyzed reactions. nih.gov
The development of these ligands often starts from chiral building blocks like this compound, which provides the core chiral information that is translated into the reaction's stereochemical outcome.
A "privileged chiral scaffold" refers to a core molecular structure that is capable of providing high levels of enantioselectivity across a wide range of mechanistically distinct reactions. nih.gov The pyrrolidine nucleus is considered one such scaffold. beilstein-journals.orgd-nb.inforesearchgate.net Its utility stems from its conformational rigidity and the ease with which substituents can be introduced at various positions, allowing for the systematic tuning of steric and electronic properties. researchgate.net
The pyrrolidine framework is present in numerous successful ligand classes. For example, chiral N,O-ligands have been used in copper(I)-catalyzed 1,3-dipolar cycloadditions to generate complex, substituted pyrrolidines with excellent diastereo- and enantioselectivities (up to 98:2 dr and 99% ee). acs.org Similarly, spiro-based ligands incorporating the pyrrolidine motif have demonstrated outstanding performance in rhodium-catalyzed hydrogenations. oup.com The design of these ligands often involves incorporating the pyrrolidine unit into a larger, more complex architecture to create a well-defined chiral pocket around the metal center. researchgate.net The synthesis of these privileged scaffolds frequently relies on the availability of enantiomerically pure starting materials like this compound. nih.gov
Organocatalytic Applications of Chiral Pyrrolidines
In addition to their role in metal catalysis, chiral pyrrolidine derivatives are central to the field of organocatalysis, where small, metal-free organic molecules are used to catalyze chemical reactions. mdpi.comresearchgate.net Chiral pyrrolidines, following the pioneering work with proline, have become a dominant class of organocatalysts, capable of promoting numerous transformations with high enantioselectivity. mdpi.com These catalysts are valued for their ability to operate under mild conditions and their tolerance of a wide range of functional groups. researchgate.net
A primary mode of action for pyrrolidine-based organocatalysts is enamine catalysis. rsc.org In this mechanism, the secondary amine of the pyrrolidine catalyst reacts reversibly with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. cardiff.ac.ukuni-regensburg.de This activation strategy allows the carbonyl compound to react with various electrophiles.
The structure of the catalyst is critical for controlling the stereochemistry of the subsequent reaction. The substituent at the C2 or C5 position of the pyrrolidine ring, often derived from a chiral precursor, effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side. uni-regensburg.deethz.ch For example, in catalysts derived from diphenylprolinol silyl (B83357) ethers, the bulky substituent directs the conformation of the enamine intermediate, leading to high stereoselectivity. uni-regensburg.deethz.ch The phenyl group in derivatives of this compound plays a similar role in creating a biased steric environment. The reaction of N-arylpyrrolidines can lead to the in situ formation of both enamine and iminium ion intermediates, which can then participate in cycloaddition reactions. researchgate.net Synergistic catalysis, combining enamine catalysis with transition metal catalysis, has also been explored to achieve novel transformations, such as the addition of ketones to unactivated olefins. rsc.org
Pyrrolidine-based organocatalysts are widely used to facilitate the asymmetric formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net
Carbon-Carbon Bond Formation: These catalysts have been successfully applied to a variety of classic C-C bond-forming reactions.
Michael Additions: Chiral pyrrolidine catalysts effectively promote the conjugate addition of aldehydes or ketones to α,β-unsaturated systems like nitroolefins, achieving high yields and enantioselectivities (up to 85% ee). beilstein-journals.orgtandfonline.com
Aldol (B89426) Reactions: Prolinamide derivatives have been shown to be superior catalysts to proline itself for direct asymmetric aldol reactions, particularly under solvent-free conditions. mdpi.com Hybrid catalysts combining a proline-derived oxazole (B20620) with a metal Lewis acid have also been developed for enantioselective direct aldol reactions. core.ac.uk
Diels-Alder Reactions: Pyrrolidine-based catalysts are used to promote asymmetric Diels-Alder cycloadditions between α,β-unsaturated aldehydes and dienes, controlling the formation of the cyclic products with significant enantioselectivity. cardiff.ac.uk
The table below shows representative results for organocatalytic C-C bond formation using pyrrolidine-based catalysts.
| Reaction Type | Catalyst | Substrates | Yield (%) | ee (%) | Reference |
| Michael Addition | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal and trans-β-Nitrostyrene | 97 | 99 | ethz.ch |
| Aldol Reaction | Proline-derived oxazole-carboxamide + Zn(OTf)₂ | 4-Nitrobenzaldehyde and Cyclohexanone | 95 | 92 | core.ac.uk |
| Diels-Alder | Pyrrolidine-hydrazide derivative | Cyclopentadiene and Cinnamaldehyde | 17 | 44 | cardiff.ac.uk |
Carbon-Heteroatom Bond Formation: The scope of pyrrolidine organocatalysis extends to the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, or halogens.
Amination: The α-amination of aldehydes and ketones using azodicarboxylates as the nitrogen source is a well-established transformation catalyzed by chiral pyrrolidines. researchgate.net
C-H Amination: A strategy combining a rhodium catalyst with a chiral cation derived from (R)-2-phenylpyrrolidine has been used for the enantioselective C-H amination of benzylic C-H bonds, achieving up to 89% ee. cam.ac.uk
α-Chlorination: Highly modular chiral aminodiol derivatives, synthesized from the chiral pool, have been optimized as organocatalysts for the enantioselective α-chlorination of β-ketoesters. beilstein-journals.org
These applications highlight the versatility of the chiral pyrrolidine scaffold, originating from precursors like this compound, in constructing a diverse range of stereochemically complex molecules.
Advanced Spectroscopic and Computational Characterization Techniques
Spectroscopic Methods for Enantiomeric Purity and Structural Elucidation
Spectroscopic techniques are central to the analysis of (3S)-3-phenylpyrrolidine, providing critical data on its structure, conformation, and the stereochemical integrity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. americanpharmaceuticalreview.com The separation relies on creating a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to different retention times. researchgate.net This is most commonly achieved by using a chiral stationary phase (CSP). americanpharmaceuticalreview.comresearchgate.net
For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), have proven highly effective. marquette.edunih.govcsfarmacie.cz The separation mechanism is based on the "three-point interaction" model, which posits that for effective chiral recognition, at least three simultaneous interactions must occur between the chiral selector (the CSP) and one of the enantiomers, with at least one of these interactions being stereochemically dependent. csfarmacie.cz
In practice, the enantiomers of 3-phenylpyrrolidine (B1306270) and its derivatives are resolved by forming temporary diastereomeric complexes with the CSP. researchgate.net The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar-organic solvent, is crucial for optimizing the separation. americanpharmaceuticalreview.commarquette.edu For compounds lacking a UV-active chromophore, pre-column derivatization with an agent like para-toluene sulfonyl chloride can be employed to enable UV detection. nih.gov
The following table summarizes typical conditions used for the chiral HPLC separation of compounds structurally related to this compound.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Enantiomeric Purity Achieved | Reference |
| 3-Ethyl-3-phenylpyrrolidin-2-one | Chiralcel OJ-H | Methanol (polar-organic mode) | 99.0–99.3% ee | marquette.edu |
| 3-Methyl-3-phenylpyrrolidine-2,5-dione | Chiralcel OJ | Methanol/Water gradient (reversed-phase) | 96–98% ee | nih.gov |
| 2-Phenylbutyramide | Chiralcel OD | Methanol/Water gradient (reversed-phase) | 93–95% ee | nih.gov |
| (R)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | Ethanol with 0.1% diethylamine | Resolution > 4.0 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure and conformation of this compound. rsc.orgresearchgate.net ¹H and ¹³C NMR spectra provide definitive evidence for the compound's carbon-hydrogen framework.
In the ¹H NMR spectrum of 3-phenylpyrrolidine, distinct signals are expected for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring. spectrabase.com The chemical shifts and coupling constants (J-values) of the pyrrolidine protons offer insights into their relative spatial orientation and the conformation of the five-membered ring. rsc.org
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom in the molecule. spectrabase.com The chemical shifts are indicative of the carbon's local electronic environment. For instance, carbons of the phenyl ring typically resonate in the 126-147 ppm range, while the aliphatic carbons of the pyrrolidine ring appear at higher fields. rsc.org
For fluorinated derivatives of this compound, ¹⁹F NMR is an exceptionally sensitive technique used to confirm the presence and electronic environment of fluorine atoms within the molecule. nih.gov
The table below presents typical NMR spectral data for the 3-phenylpyrrolidine scaffold, based on reported values for closely related structures.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹H | Phenyl-H | 7.11 - 7.22 (m) | CDCl₃ | rsc.org |
| ¹H | Pyrrolidine-H (various) | 1.83 - 3.73 (m) | CDCl₃ | rsc.org |
| ¹³C | Phenyl C (quaternary) | ~147 | CDCl₃ | rsc.org |
| ¹³C | Phenyl CH | 126.0 - 129.3 | CDCl₃ | rsc.org |
| ¹³C | Pyrrolidine CH | 36.2 - 62.8 | CDCl₃ | rsc.org |
| ¹³C | Pyrrolidine CH₂ | 23.2 - 49.2 | CDCl₃ | rsc.org |
Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly valuable for assigning the absolute configuration (R or S) of stereocenters. marquette.edumdpi.com
Enantiomers, like (R)- and (S)-3-phenylpyrrolidine, produce CD spectra that are mirror images of each other. marquette.edu The sign of the observed Cotton effects in the spectrum can be correlated to a specific absolute configuration. This assignment is often performed by comparing the experimental CD spectrum with that of a reference compound whose absolute configuration has been unequivocally established, for instance by X-ray crystallography. mtoz-biolabs.commdpi.com
Alternatively, the experimental spectrum can be compared to a theoretically predicted spectrum. ua.es These predictions are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), which compute the expected CD spectrum for a given absolute configuration and conformation. ua.es A good match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration. ua.esresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of this compound and its derivatives. It provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). rsc.org This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, confirming the compound's identity. rsc.org Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used. rsc.org For derivatized pyrrolidines, HRMS confirms the successful addition of new functional groups by matching the observed mass to the calculated exact mass of the expected product. rsc.org
| Compound | Ion | Calculated m/z | Found m/z | Technique | Reference |
| 1-Phenyl-2-(p-tolyl)pyrrolidine | [M+H]⁺ | 238.1590 | 238.1588 | ESI-TOF | rsc.org |
| 2-(4-Methoxyphenyl)-1-phenylpyrrolidine | [M+H]⁺ | 254.1539 | 254.1535 | ESI-TOF | rsc.org |
| 2-(4-(Methylthio)phenyl)-1-phenylpyrrolidine | [M+H]⁺ | 270.1311 | 270.1315 | ESI-TOF | rsc.org |
While no specific studies using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for this compound were identified, MALDI/MS is a powerful technique for analyzing derivatives, especially larger molecules or those conjugated to polymers or biomolecules, due to its soft ionization nature which minimizes fragmentation.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. bio-structure.com By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to generate a precise electron density map of the molecule, revealing bond lengths, bond angles, and the exact spatial arrangement of atoms. bio-structure.com
For chiral molecules like this compound, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration. marquette.edunih.gov This is achieved by analyzing the anomalous dispersion effects of the scattered X-rays, which allows for the correct assignment of the enantiomer in the crystal lattice. nih.gov The resulting crystallographic data, including the Flack or Hooft parameters, serve as the ultimate proof of stereochemistry. marquette.edu
Furthermore, X-ray crystallography reveals crucial information about the solid-state packing of molecules, including intermolecular interactions like hydrogen bonds, which govern the crystal's physical properties. researchgate.netsrce.hr The binding mode of pyrrolidine-based ligands to biological targets, such as proteins, has also been elucidated using this technique, providing critical insights for drug design. nih.gov
The table below shows representative crystallographic data for a related succinimide (B58015) derivative, illustrating the detailed structural information obtained from an X-ray analysis.
| Parameter | 1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione |
| Formula | C₁₂H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.517 |
| b (Å) | 7.383 |
| c (Å) | 13.568 |
| β (°) | 102.332 |
| V (ų) | 1029.2 |
| Z | 4 |
| Reference | researchgate.net |
Computational Chemistry for Mechanistic Elucidation and Property Prediction
Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the structure, properties, and reactivity of this compound. Methods like Density Functional Theory (DFT) are widely used to model the molecule and predict its behavior. researchgate.netuva.nl
Computational models can predict various physicochemical properties, such as the topological polar surface area (TPSA) and the partition coefficient (LogP), which are valuable in medicinal chemistry. chemscene.com DFT calculations can elucidate the mechanisms of reactions involving pyrrolidines by mapping potential energy surfaces, identifying transition states, and calculating activation barriers. researchgate.netuva.nlnih.gov This is crucial for understanding reaction outcomes, including regioselectivity and stereoselectivity. researchgate.net
In the context of spectroscopy, computational methods are invaluable. Time-dependent DFT (TD-DFT) can be used to calculate and predict electronic absorption and CD spectra. ua.esucla.edu This theoretical data is instrumental in interpreting experimental spectra and assigning the absolute configuration of chiral centers, as discussed in the CD spectroscopy section. ua.es Furthermore, DFT calculations can provide insights into the electronic structure and nonlinear optical (NLO) properties of pyrrolidine derivatives, guiding the design of new materials. researchgate.net
Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound at the atomic level. scispace.com These ab initio methods allow for the theoretical prediction of various molecular parameters, which can then be correlated with experimental data to provide a comprehensive understanding of the molecule's behavior. bg.ac.rsresearchgate.net
DFT studies on derivatives of the 3-phenylpyrrolidine scaffold, such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, have been performed to determine their optimized geometries, spectroscopic features, and electronic properties. scispace.comresearchgate.net In such studies, hybrid functionals like B3LYP and M06-2X are commonly paired with basis sets such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. scispace.com The process begins with a geometry optimization to find the lowest energy conformation of the molecule. The stability of this optimized structure is confirmed by frequency calculations, which must yield all real (positive) frequencies for a true energy minimum. researchgate.net
These computational models can predict spectroscopic data with high precision. For instance, theoretical vibrational frequencies (FT-IR) are calculated and often scaled by a specific factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. scispace.comresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, with the results referenced against a standard like tetramethylsilane (B1202638) (TMS). scispace.com The strong correlation often observed between calculated and experimental spectra validates the accuracy of the computed molecular structure. researchgate.net
Furthermore, DFT is employed to explore the conformational landscape of the molecule. By performing a Potential Energy Surface (PES) scan, researchers can analyze the energy changes associated with the rotation around specific dihedral angles, such as the one defining the orientation of the phenyl group relative to the pyrrolidine ring. scispace.com This analysis helps identify the most stable conformers and the energy barriers between them.
| Parameter | Method/Basis Set | Software | Application | Reference |
|---|---|---|---|---|
| Functional | B3LYP, M06-2X, CAM-B3LYP | Gaussian 09 | Geometry Optimization, Frequency Calculation, NMR Shifts | scispace.comresearchgate.netnih.gov |
| Basis Set | 6-311G(d,p), 6-31G(d,p) | Gaussian 09 | Describes atomic orbitals for calculation | scispace.comnih.gov |
| NMR Calculation | GIAO (Gauge-Independent Atomic Orbital) | Gaussian 09 | Prediction of ¹H and ¹³C NMR chemical shifts | scispace.comnih.gov |
| Conformational Analysis | Potential Energy Surface (PES) Scan | Gaussian 09 | Determining stable conformers and rotational energy barriers | scispace.com |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable computational techniques for exploring the dynamic nature of this compound and its derivatives, particularly their conformational flexibility and interactions with biological targets. nih.govnih.gov Unlike QM methods, which are computationally intensive, MM uses classical physics (force fields) to model molecular systems, enabling the simulation of larger systems over longer timescales (nanoseconds to microseconds). dovepress.com
Binding Analysis MD simulations are extensively used to study the binding process of small molecules to their protein targets. plos.orgnih.gov These simulations can reveal the binding pathways, the stability of the ligand-protein complex, and the specific intermolecular interactions that govern molecular recognition. dovepress.com For example, MD studies have been performed on pyrrolidine-containing compounds to understand their binding to enzymes like InhA from Mycobacterium tuberculosis. plos.org
| System Studied | Simulation Focus | Key Findings & Metrics | Reference |
|---|---|---|---|
| (3S)-1-cyclohexyl-5-oxo-N-phenyl pyrrolidine-3-carboxamide (B1289381) / InhA | Binding Mode Analysis | Clustering of MD trajectory conformations to identify representative structures for docking. | plos.orgplos.org |
| Nicotine Analogue 2-Phenylpyrrolidine / nAChR | Binding and Rigidity | Simulations suggest the ligand imposes rigidity on the binding pocket residues of the receptor. | researchgate.net |
| Small Molecule Inhibitors / Protein Targets | Binding Pathway & Energetics | Unbiased MD can capture spontaneous binding events; accelerated MD enables calculation of binding free energies. | dovepress.complos.org |
| GPR87 Protein / LPA Analogues | Structural Stability | RMSD, RMSF, and Radius of Gyration (Rg) used to track structural changes and convergence during simulations. | nih.gov |
Derivatization and Targeted Chemical Modification Strategies
Regio- and Stereoselective Functionalization of the Pyrrolidine (B122466) Ring
The functionalization of the pyrrolidine ring of (3S)-3-phenylpyrrolidine is crucial for introducing new stereocenters and modulating molecular shape. Key strategies often involve leveraging the existing stereochemistry to direct the formation of new bonds with high selectivity.
One of the most powerful methods for constructing substituted pyrrolidine rings is the [3+2] cycloaddition reaction using azomethine ylides. These reactions can be highly regio- and stereoselective. For instance, the three-component 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from an amino acid and a ketone), and a dipolarophile like (E)-3-arylidene-1-phenyl-succinimide, can produce complex dispiropyrrolidine systems with high diastereoselectivity. nih.govresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to improve yields. nih.gov The stereochemical outcome is often controlled by an exo-approach between the dipole and the dipolarophile. nih.gov Similarly, stereoselective synthesis of trans-3,4-disubstituted pyrrolidines can be achieved through a [3+2] cycloaddition involving an unstabilized azomethine ylide. nih.gov
Another advanced approach is the rhodium-catalyzed three-component carboamination of dienes. This method allows for the enantioselective coupling of an arene, a diene, and a dioxazolone via C-H activation, affording chiral allylic amines with high selectivity. snnu.edu.cn While this builds a more complex structure, the principles of controlling regioselectivity and enantioselectivity are central. snnu.edu.cn
Direct C-H functionalization on the pyrrolidine ring offers a streamlined route to derivatization. Biocatalytic strategies, using engineered enzymes like cytochrome P450, have been developed for the enantioselective α-C−H functionalization of N-phenylpyrrolidine with diazo reagents. This enzymatic carbene transfer can achieve high yields and excellent stereoselectivity. rochester.edu Palladium-catalyzed C(sp3)−H arylation is another method for the α-functionalization of the ring. rochester.edu
Table 1: Examples of Regio- and Stereoselective Functionalization Reactions
| Reaction Type | Key Reagents | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylide, (E)-3-arylidene-1-phenyl-succinimide | Dispiropyrrolidine | High regio- and diastereoselectivity | nih.govresearchgate.net |
| [3+2] Cycloaddition | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, α,β-unsaturated esters | trans-3,4-disubstituted pyrrolidines | High stereoselectivity | nih.gov |
| Enzymatic C-H Functionalization | Engineered Cytochrome P450, Diazoacetone | α-functionalized N-phenylpyrrolidine | High enantioselectivity (up to 99:1 e.r.) | rochester.edu |
| Rh(III)-catalyzed Carboamination | Chiral Rh(III) complex, Diene, Dioxazolone | Chiral allylic amines | High regio-, E/Z-, and enantioselectivity | snnu.edu.cn |
N-Substitution Reactions of the Pyrrolidine Nitrogen
The secondary amine of the this compound moiety is a primary site for modification. Its nucleophilic character allows for a wide range of N-substitution reactions, including alkylation, acylation, sulfonylation, and arylation. These modifications are fundamental for attaching the pyrrolidine scaffold to other molecular fragments or for introducing groups that modulate its biological activity or catalytic properties.
Sulfonamides are frequently used as protecting groups for the pyrrolidine nitrogen during synthesis. sci-hub.se For example, N-diallyl sulfonamide derivatives can be used in ring-closing metathesis and subsequent reactions to form the 3-phenylpyrrolidine (B1306270) core, after which the sulfonyl group can be removed. sci-hub.se
In other synthetic contexts, specific N-substituents are introduced to influence reactivity. For instance, attaching a p-methoxyphenyl (PMP) group to the nitrogen enhances its nucleophilicity, facilitating intramolecular substitution reactions. core.ac.uk This group serves as an activating group that can be cleaved oxidatively with agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) after the desired transformation. core.ac.uk
The nitrogen atom can also be a key participant in skeletal modification strategies. N-sulfonylazidonation, followed by a thermal rearrangement of the resulting sulfamoyl azide, can lead to the deconstruction of the pyrrolidine ring to form linear dienes. tdl.orgnih.gov This process involves the formal removal of the nitrogen atom from the scaffold. tdl.org
Table 2: Common N-Substitution Reactions and Reagents
| Reaction Type | Reagent Class | Example Reagent(s) | Purpose | Reference |
|---|---|---|---|---|
| N-Sulfonylation | Sulfonyl chlorides | Benzenesulfonyl chloride, Tosyl chloride | Protection, Synthesis intermediate | sci-hub.se |
| N-Alkylation | Alkyl halides | Benzyl bromide | Scaffold attachment, Catalyst modification | acs.org |
| N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Benzoyl chloride | Amide formation, Pharmacophore modification | snnu.edu.cn |
| N-Arylation | Aryl halides (with catalyst) | p-Methoxybromobenzene (Ullmann condensation) | Activating group introduction | core.ac.uk |
| N-Sulfonylazidonation | Sulfonyl azides | N₃SO₂N₃, Imidazolium sulfonyl azide | Skeletal deconstruction | tdl.orgnih.gov |
Systematic Modifications at the Phenyl Moiety
Modification of the phenyl ring is a common strategy to investigate structure-activity relationships (SAR). The electronic and steric properties of the this compound core can be systematically altered by introducing substituents onto the aromatic ring.
Research on related 4-arylpyrrolidine derivatives demonstrates that substitution on the phenyl ring is often crucial for biological potency. nih.gov For example, introducing a 4-methoxy or 4-methyl group can lead to a significant increase in potency compared to the unsubstituted phenyl analog. nih.gov Disubstitution patterns are also explored; 3,4-disubstitution can be favorable for enhancing potency, while 2,4-disubstitution may be less tolerated. nih.gov
The entire phenyl ring can also be replaced with various heterocyclic systems to probe for bioisosteric relationships. For instance, replacing the phenyl ring with pyridine (B92270) may not result in a loss of potency, whereas incorporating a pyrimidine (B1678525) ring can lead to a modest decrease. nih.gov Other heterocycles like benzothiophenes and benzofurans have also been shown to be well-tolerated replacements. nih.gov
Furthermore, C-H activation reactions have been employed on benzoylpyrrolidines bearing a range of electron-donating and electron-withdrawing groups at the para- and meta-positions of the phenyl ring, showcasing the compatibility of these modified scaffolds in advanced catalytic transformations. snnu.edu.cn
Table 3: Impact of Phenyl Moiety Modifications in a 4-Arylpyrrolidine Series
| Modification Type | Position(s) | Substituent/Replacement | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Mono-substitution | 4- | H (unsubstituted) | Baseline potency | nih.gov |
| Mono-substitution | 4- | Methoxy (CH₃O) | ~10-fold increase | nih.gov |
| Mono-substitution | 4- | Methyl (CH₃) | ~10-fold increase | nih.gov |
| Di-substitution | 3,4- | Chloro (Cl), Trifluoromethyl (CF₃) | Favorable, enhanced potency | nih.gov |
| Di-substitution | 2,4- | - | 6-8 fold reduction | nih.gov |
| Ring Replacement | - | Pyridine | Potency maintained | nih.gov |
| Ring Replacement | - | Pyrimidine | Modest erosion of potency | nih.gov |
| Ring Replacement | - | Benzothiophene | Equipotent with 4-CF₃-phenyl | nih.gov |
Introduction of Diverse Functional Groups via Oxidation and Reduction Reactions
Oxidation and reduction reactions provide pathways to introduce or interconvert functional groups on the this compound scaffold, although these transformations can sometimes be challenging and require careful selection of reagents to ensure chemoselectivity. tdl.org
Reduction reactions are commonly employed in the synthesis of the pyrrolidine ring itself. For example, the reduction of a nitronate intermediate using hydrogen gas over a platinum oxide catalyst is a key step in some synthetic routes to 3-phenylpyrrolidine. sci-hub.se Within an already formed pyrrolidine ring system, double bonds can be reduced via catalytic hydrogenation (e.g., H₂/Pd-C) to yield the saturated scaffold. sci-hub.se Ketone functionalities on the pyrrolidine ring can be reduced to the corresponding secondary alcohols using reducing agents like borane (B79455) dimethyl sulfide (B99878) complex. diva-portal.org This newly formed hydroxyl group can then serve as a handle for further functionalization. diva-portal.org
Oxidation of the pyrrolidine scaffold can be used to introduce carbonyl or carboxyl functionalities. For instance, the oxidation of certain pyrrolidine-2-carboxylate esters may yield carboxylic acids. However, traditional oxidation of the pyrrolidine ring can be a multi-step process with poor chemoselectivity. tdl.org More modern approaches, such as photocatalytic methods, utilize redox auxiliary strategies to enable cycloaddition reactions for pyrrolidine synthesis, highlighting the importance of redox chemistry in accessing these structures. nih.gov These methods involve the single-electron reduction of precursors to generate radical intermediates that drive the desired ring-forming reaction. nih.gov
Table 4: Examples of Oxidation and Reduction Reactions on Pyrrolidine Scaffolds
| Reaction Type | Substrate Moiety | Reagent(s) | Product Moiety | Reference |
|---|---|---|---|---|
| Reduction | Nitronate | H₂, PtO₂ | Amine | sci-hub.se |
| Reduction | Ring C=C Double Bond | H₂, Pd-C | Saturated C-C Bond | sci-hub.se |
| Reduction | Ketone | Borane dimethyl sulfide complex | Alcohol | diva-portal.org |
| Oxidation | Pyrrolidine Ester | Oxidizing agent | Carboxylic Acid | |
| Photoreductive Activation | Cyclopropyl Ketone | Photocatalyst, Redox Auxiliary | Radical Anion Intermediate | nih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The demand for enantiomerically pure (3S)-3-phenylpyrrolidine and its derivatives necessitates the development of more efficient, sustainable, and versatile synthetic methods. Current research is actively pursuing several promising avenues:
Biocatalysis: Nature's catalysts, enzymes, are increasingly being harnessed for the synthesis of chiral amines. nih.govresearchgate.netacs.orgacs.org Directed evolution of enzymes like cytochrome P450s is yielding biocatalysts capable of performing intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. nih.govresearchgate.netacs.orgacs.orgresearchgate.net These enzymatic processes often occur under mild conditions and offer a greener alternative to traditional chemical methods. nih.govacs.org Engineered ω-transaminases are also showing great promise in the asymmetric synthesis of bulky chiral amines, a technology that could be adapted for phenylpyrrolidine derivatives. mdpi.com
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of highly substituted pyrrolidines. rsc.orgresearchgate.net Researchers are developing cascade reactions, such as aza-Michael/Michael additions, using bifunctional catalysts derived from natural products like Cinchona alkaloids to create pyrrolidines with multiple stereocenters, including quaternary ones at the C-3 position, with high diastereo- and enantioselectivities. rsc.orgresearchgate.net The 'clip-cycle' synthesis, involving an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, presents a modular and efficient route to substituted pyrrolidines. core.ac.uk
Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis continues to be a mainstay in the synthesis of chiral heterocycles. Gold(I)-catalyzed enantioselective cycloadditions of allenenes are being explored to produce 3,4-disubstituted pyrrolidines with high diastereoselectivity. acs.org Rhodium-catalyzed asymmetric nitrene C–H insertion offers a de novo strategy for synthesizing 2,5-disubstituted pyrrolidines from simple hydrocarbons. acs.org Furthermore, copper-catalyzed enantioselective 1,3-dipolar cycloadditions are being utilized to create complex pyrrolidine (B122466) structures. mdpi.comsci-hub.se A one-pot photo-enzymatic cascade process integrating a light-driven C–N cross-coupling with biocatalytic carbene transfer has shown excellent stereoselectivity in the synthesis of α-functionalized phenylpyrrolidines. rsc.org
These advancements are not only expanding the synthetic toolbox but are also enabling the creation of novel this compound analogues with previously inaccessible substitution patterns.
Exploration of Underexplored Biological Targets and Polypharmacological Applications
While the 3-phenylpyrrolidine (B1306270) scaffold is a known constituent of ligands for various receptors, its full therapeutic potential remains to be unlocked. Future research is likely to focus on:
Neurodegenerative Diseases: The pyrrolidine scaffold is being actively investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov Researchers are designing multi-target agents that can interact with various pathological pathways, such as inhibiting acetylcholinesterase and butyrylcholinesterase, or acting as antioxidants. nih.gov The structural versatility of the pyrrolidine ring allows for the development of compounds that can target so-far unraveled targets in these complex diseases. nih.gov
Polypharmacology: The concept of "one molecule, multiple targets" is gaining traction in drug discovery. The 3-phenylpyrrolidine core is an ideal starting point for designing polypharmacological agents due to its ability to be decorated with various functional groups, allowing for simultaneous interaction with multiple biological targets. This approach is particularly relevant for complex multifactorial diseases.
Novel Target Classes: As our understanding of disease biology deepens, new therapeutic targets are constantly being identified. The this compound scaffold provides a robust platform for developing novel ligands for these emerging targets, including those involved in cancer, infectious diseases, and metabolic disorders. smolecule.comsci-hub.se
The exploration of these new biological frontiers, coupled with a deeper understanding of the structure-activity relationships of this compound derivatives, will be crucial in translating this versatile scaffold into the next generation of therapeutics.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way new molecules are designed and synthesized. For this compound, this integration holds immense potential:
Predictive Modeling: Machine learning models are being developed to predict the outcomes of chemical reactions, including enantioselectivity. rsc.org This can guide the selection of optimal catalysts and reaction conditions for the synthesis of specific this compound stereoisomers, reducing the need for extensive experimental screening. rsc.org For instance, machine learning is being used to guide the protein engineering of transaminases for improved catalytic activity. acs.org
Computational Screening: In silico screening of virtual libraries of this compound derivatives against various biological targets can rapidly identify promising lead compounds. nih.gov Computational docking studies, for example, have been used to investigate the determinants of subtype selectivity for pyrrolidine-based nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.govmdpi.com
The synergy between computational approaches and experimental validation will undoubtedly streamline the discovery pipeline for new drugs and materials based on the this compound scaffold.
Potential Applications in Advanced Materials Science and Supramolecular Chemistry
The unique structural and chiral properties of this compound make it an attractive building block for the development of advanced materials and supramolecular assemblies:
Chiral Recognition: The ability of chiral molecules to selectively interact with other chiral species is fundamental to many biological and chemical processes. This compound and its derivatives are being explored as chiral selectors in chromatography and as components of chiral sensors. researchgate.netnih.govnih.gov For example, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective chiral NMR solvating agent for determining the enantiomeric excess of chiral pyrrolidines. researchgate.net
Supramolecular Chemistry: The self-assembly of molecules into well-defined, ordered structures is a key principle of supramolecular chemistry. mpg.de Chiral pyrrolidine derivatives can be incorporated into larger molecular architectures, such as porphyrins and cyclodextrins, to create hosts for chiral guest recognition. tamuc.edutamuc.edunih.gov These supramolecular systems have potential applications in catalysis, separations, and sensing.
Advanced Materials: The incorporation of the this compound moiety into polymers and other materials can impart unique properties. chemimpex.comfluorochem.co.uk For instance, liquid crystalline poly(phenylacetylene)s bearing chiral pyrrolidine groups have been used for chiral sensing. nih.gov The development of pyrrolidine-based polymers could lead to new materials with applications in coatings, adhesives, and other advanced technologies. chemimpex.com
As the fields of materials science and supramolecular chemistry continue to evolve, the demand for well-defined chiral building blocks like this compound is expected to grow, opening up new avenues for innovation.
Q & A
Q. What methodologies validate the enantiomeric excess (ee) of this compound post-synthesis?
- Methodological Answer : Chiral HPLC (e.g., Daicel CHIRALPAK IB column) with UV detection at 254 nm quantifies ee (>99% for pharmaceutical-grade material). Complementary techniques include H-NMR with chiral shift reagents (e.g., Eu(hfc)) and capillary electrophoresis (CE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
